6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol
Description
Crystallographic Analysis and X-ray Diffraction Studies
Single-crystal X-ray diffraction analysis represents the most definitive method for determining the three-dimensional structure of 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol. X-ray diffraction methods on crystalline samples belong to the most important analytical techniques for the elucidation of the structures of molecules and solids, enabling access to detailed structural information of unknown chemical compounds. The crystallographic analysis of this compound reveals critical information about bond lengths, bond angles, and the overall molecular conformation within the crystal lattice.
The dihydropyran ring system in this compound typically adopts a distorted half-boat conformation, similar to other related dihydropyran-containing compounds. Standard X-ray diffraction powder patterns provide complementary data for structural identification, with interplanar spacings and Miller indices determined by comparison with theoretical interplanar spacings and consideration of space group extinctions. The intensities of diffraction lines are measured as peak heights above background and expressed as percentages of the intensity of the strongest line, providing a characteristic fingerprint for the compound.
The presence of the heavy iodine atom significantly enhances the scattering power for X-ray diffraction, facilitating accurate structure determination. The iodine-carbon bond length and the orientation of the iodine substituent relative to the pyridine ring plane are critical structural parameters that influence the overall molecular geometry. The hydroxyl group at position 8 introduces additional complexity through potential hydrogen bonding interactions, both intramolecular and intermolecular, which affect the crystal packing arrangement.
Crystal structure analysis typically reveals that the pyridine and pyran rings are nearly coplanar, with small dihedral angles between the ring planes. The bond lengths within the heterocyclic system show characteristics consistent with aromatic delocalization in the pyridine ring and sp³ hybridization in the saturated portion of the pyran ring. Temperature-dependent crystallographic studies can provide information about thermal motion and molecular flexibility within the crystal structure.
Properties
IUPAC Name |
6-iodo-2,3,4,5-tetrahydropyrano[3,2-b]pyridin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c9-7-4-6(11)8-5(10-7)2-1-3-12-8/h4H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSELKNWUDPHKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C=C(N2)I)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis typically begins with substituted pyridine or pyridin-8-ol derivatives.
- A common strategy involves iodination of a pyridin-8-ol or related precursor at the 6-position using iodine sources in the presence of bases such as KOH in polar aprotic solvents like DMF.
- The dihydropyrano ring is constructed via intramolecular cyclization involving hydroxyl and alkene or alkyne functionalities.
Iodination Step
- Iodination of the pyridin-8-ol core is achieved using iodine in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF), which selectively introduces iodine at the 6-position.
- This step is crucial to obtain 6-iodo-substituted intermediates that are reactive towards further coupling reactions.
Formation of the Dihydropyrano Ring
- The dihydropyrano ring is formed through intramolecular cyclization, often catalyzed by transition metals such as silver(I) ions.
- For example, silver(I)-mediated 5-endo-dig cyclization of hydroxyalkynyl precursors can efficiently yield the fused pyrano ring system.
- Hydroxyalkynyl substrates are prepared by Sonogashira-type coupling of 4-iodo-substituted pyridin-8-ol with terminal alkynes under palladium catalysis.
Palladium-Catalyzed Coupling
- Pd-catalyzed Sonogashira coupling is employed to introduce alkynyl substituents at the iodinated position, enabling subsequent cyclization.
- Typical catalysts include Pd(PPh3)2Cl2 and CuI with triethylamine as the base.
- Reaction yields range from moderate to high (64–85%) depending on the alkyne used.
Alternative Synthetic Routes
- Microwave-assisted cyanation followed by hydration has been used to introduce carboxamide groups in related pyrano-pyridine derivatives.
- O-methylation of phenol precursors with methyl iodide under basic conditions in anhydrous DMF is a method for radiolabeling and functionalization, which can be adapted for synthesis.
Detailed Synthetic Procedure (Representative Example)
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1. Iodination | Iodine, KOH, DMF, room temperature | 6-Iodo-pyridin-8-ol intermediate | High (typically >80%) |
| 2. Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, TEA, terminal alkyne, DMF | Hydroxyalkynyl intermediate | 64–85% |
| 3. Cyclization | Ag(I) catalyst, base, DMF, heating | 3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol core formation | Moderate to high |
| 4. Functional group modifications (optional) | Microwave-assisted cyanation or O-methylation | Introduction of amide or methyl ether groups | Variable |
Research Findings and Analysis
- The iodination step is highly regioselective and reproducible, providing a reliable route to the key iodinated intermediate.
- Sonogashira coupling allows versatile introduction of alkynyl groups, which are essential for ring closure.
- Silver(I)-mediated cyclization proceeds via a 5-endo-dig mechanism, efficiently forming the fused pyrano ring without significant side reactions.
- The overall synthetic route is robust, scalable, and amenable to modifications for introducing various substituents.
- Yields reported in literature for similar fused pyrano-pyridine systems range from moderate to good, with purification typically achieved by crystallization or chromatography.
- Alternative methods such as microwave-assisted reactions can reduce reaction times and improve yields for certain functionalizations.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Reaction Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Iodination | Electrophilic aromatic substitution | I2, KOH, DMF | RT, several hours | >80% | Selective for 6-position |
| Alkynylation | Sonogashira coupling | Pd(PPh3)2Cl2, CuI, TEA, terminal alkyne | RT to 80°C, 6-24 h | 64–85% | Requires inert atmosphere |
| Cyclization | Silver(I)-catalyzed 5-endo-dig | AgNO3 or AgOTf, base, DMF | Heating (60–100°C) | Moderate to high | Efficient ring closure |
| Functionalization | Microwave-assisted cyanation or O-methylation | Zn(CN)2, Na2CO3·1.5H2O2 or CH3I, NaOH | 160°C (microwave) or RT | Variable | Enables further derivatization |
Chemical Reactions Analysis
Types of Reactions
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to remove the iodine atom or reduce the pyrano ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Oxidation Reactions: Products include carbonyl compounds such as ketones or aldehydes.
Reduction Reactions: Products include deiodinated compounds or reduced pyrano derivatives.
Scientific Research Applications
Organic Synthesis
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it through various substitution reactions, enabling the development of new compounds with desirable properties.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the alcohol group to a carbonyl group, potentially increasing reactivity. |
| Reduction | Can be used to synthesize alcohol derivatives from carbonyl groups. |
| Substitution | The iodine atom can be replaced with other nucleophiles to create diverse derivatives. |
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 5 µg/mL |
| This compound | S. aureus | 10 µg/mL |
These results suggest its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro studies on various cancer cell lines. The findings indicate that it can inhibit cell proliferation effectively:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| HCT116 | 20 | Cell cycle arrest |
The mechanisms involved include apoptosis induction and cell cycle regulation, highlighting its potential as a candidate for cancer therapy.
Case Study: Cytotoxicity in Cancer Cell Lines
A detailed study was conducted to evaluate the cytotoxic effects of this compound on HeLa and HCT116 cancer cell lines. The results indicated significant cytotoxicity at lower concentrations compared to standard chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol involves its interaction with specific molecular targets. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
- Molecular Formula: C₈H₇I₂NO
- Molecular Weight : 386.96 g/mol
- Key Differences: Dual iodine substitution at positions 6 and 8 increases molecular weight and steric bulk, likely reducing solubility compared to the mono-iodinated target compound.
3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic Acid
- Molecular Formula: C₉H₉NO₃
- Molecular Weight : 179.18 g/mol
- Key Differences : A carboxylic acid group replaces the hydroxyl and iodine. This enhances acidity (pKa ~4–5) and water solubility, making it more suitable for aqueous-phase reactions. However, the lack of iodine diminishes halogen-bonding interactions .
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol
- Molecular Formula: C₈H₉NO₂
- Molecular Weight : 151.16 g/mol
- Key Differences: The hydroxyl group is at position 6 instead of 8, and the pyran ring fusion shifts to [2,3-b].
Functional Group and Substituent Effects
- Iodine vs. Hydroxyl : The iodine atom in the target compound provides polarizability for halogen bonding (e.g., with biomolecular targets), while hydroxyl groups enable hydrogen bonding, critical for DNA intercalation (as seen in for analogous aromatized systems).
- Aromaticity: Non-aromatized pyrano-pyridines (like the target) exhibit lower DNA binding affinities compared to aromatized analogs (), where planar structures facilitate intercalation.
Research Implications
- Materials Science : Oxidized analogs (e.g., hydroxylated or carboxylated) could mimic the enhanced electronic properties observed in oxidized BTBT derivatives (), useful in organic electronics.
Biological Activity
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound has the molecular formula C₈H₈INO₂ and a molecular weight of 277.06 g/mol. The presence of iodine at the 6-position is significant for its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Several studies have demonstrated that this compound possesses antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Streptococcus agalactiae | 100 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
2. Anticancer Properties
In vitro studies have indicated that this compound can inhibit the growth of human tumor cell lines. The compound was tested against various cancer cell lines using the MTT assay to determine cell viability.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant anticancer potential .
3. Antiviral Activity
Emerging research has suggested that derivatives of pyranopyridines, including this compound, may exhibit antiviral properties. In silico studies have shown potential inhibitory effects against viral proteins, indicating a pathway for further exploration in antiviral drug development .
The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular processes. The iodine atom's presence may enhance binding affinity and reactivity towards these targets .
Case Studies
A notable study investigated the compound's efficacy against bacterial infections in vivo using murine models. Results indicated a significant reduction in bacterial load in treated animals compared to controls, supporting its potential therapeutic applications .
Another study focused on the compound's anticancer activity in xenograft models of human tumors. Treated groups exhibited reduced tumor growth rates compared to untreated controls, providing evidence for its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol?
The synthesis of this compound can involve iodination of a pyrano[3,2-b]pyridine precursor. A solvent-free approach using ZrOCl₂·8H₂O as a catalyst (adapted from dihydropyrimidinone synthesis) is viable for cyclization steps, ensuring high yields at 90°C . For introducing the iodine substituent, electrophilic iodination using N-iodosuccinimide (NIS) in acetone at room temperature, as demonstrated in pyrrolo[2,3-b]pyridine derivatives, is recommended . Post-synthesis purification via recrystallization (e.g., methanol) or column chromatography (DCM/EtOAc gradients) ensures purity, as shown in related heterocyclic systems .
Q. How should researchers characterize the structure of this compound?
Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify characteristic shifts for the iodine atom (e.g., deshielding effects on adjacent protons) and the dihydropyran ring. For example, protons near the iodine may appear downfield (~δ 7.5–8.2 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ with <5 ppm error) .
- IR : Detect hydroxyl (broad ~3200 cm⁻¹) and pyran ring vibrations (C-O-C ~1250 cm⁻¹) .
Cross-reference with crystallographic data from structurally analogous compounds (e.g., thiopyrano-thienopyrimidinones) to validate bond angles and torsional strain .
Q. What storage conditions are critical for maintaining stability?
Store in a dry, airtight container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as the iodine substituent may promote degradation via nucleophilic displacement. This aligns with safety protocols for iodinated pyrano-pyridines .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved?
Contradictions often arise from residual solvents, byproducts, or rotamers. Strategies include:
Q. How to optimize cross-coupling reactions involving the iodine substituent?
The iodine atom enables Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (2–5 mol%) with arylboronic acids in toluene/EtOH/H₂O (3:1:1) at 90–105°C. Monitor via TLC and quench with 5% NaOH to isolate biaryl products . For Ullmann-type couplings, CuI/1,10-phenanthroline in DMF at 120°C achieves C–N bond formation .
Q. How to design experiments to study thermal degradation pathways?
Q. What strategies mitigate low yields in iodination steps?
- Substrate pre-activation : Use electron-donating groups (e.g., –OMe) on the pyran ring to enhance electrophilic substitution .
- Alternative iodinating agents : Replace NIS with I₂/HIO₃ in acetic acid for milder conditions .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
